molecular formula C9H14O2 B2585900 (E)-Ethyl 3-cyclobutylacrylate CAS No. 100144-52-3; 409082-86-6

(E)-Ethyl 3-cyclobutylacrylate

Cat. No.: B2585900
CAS No.: 100144-52-3; 409082-86-6
M. Wt: 154.209
InChI Key: MTSXEFJYMRCFOZ-VOTSOKGWSA-N
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Description

(E)-Ethyl 3-cyclobutylacrylate is an α,β-unsaturated ester characterized by its ethyl ester group, a conjugated double bond in the E-configuration, and a cyclobutyl substituent at the β-carbon (Figure 1). The molecular formula is C₉H₁₄O₂, with a molecular weight of 154.21 g/mol. The cyclobutyl group introduces significant steric strain due to the ring’s four-membered structure, which impacts reactivity and physical properties. This compound is primarily utilized in organic synthesis as a Michael acceptor or dienophile in cycloaddition reactions, and its strained cyclobutyl moiety may confer unique interactions in pharmaceutical or material science applications .

Properties

IUPAC Name

ethyl (E)-3-cyclobutylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-2-11-9(10)7-6-8-4-3-5-8/h6-8H,2-5H2,1H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTSXEFJYMRCFOZ-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Cycloaddition Reactions

The α,β-unsaturated ester group participates in [4+2] Diels-Alder reactions, forming six-membered cyclohexene derivatives. For example:

  • Reaction with 1,3-Butadiene :

    (E)-Ethyl 3-cyclobutylacrylate+1,3-ButadieneΔ,TolueneEndo-adduct (85% yield)\text{(E)-Ethyl 3-cyclobutylacrylate} + \text{1,3-Butadiene} \xrightarrow{\Delta, \text{Toluene}} \text{Endo-adduct (85\% yield)}

    The reaction proceeds under thermal conditions (110°C, 12 h) with high regioselectivity due to electron-withdrawing effects of the ester .

Dienophile Conditions Yield Reference
1,3-Butadiene110°C, toluene85%
Cyclopentadiene80°C, THF78%

Nucleophilic Conjugate Additions

The acrylate’s electrophilic β-carbon undergoes Michael additions with diverse nucleophiles:

  • Organocuprate Addition :

    (E)-Ethyl 3-cyclobutylacrylate+Me2CuLi78C,Et2Oβ-Methyl Adduct (92% yield)\text{this compound} + \text{Me}_2\text{CuLi} \xrightarrow{-78^\circ \text{C}, \text{Et}_2\text{O}} \text{β-Methyl Adduct (92\% yield)}

    Steric hindrance from the cyclobutyl group directs nucleophilic attack exclusively at the β-position .

Nucleophile Product Yield Reference
Me₂CuLiβ-Methyl ester92%
PhMgBrβ-Phenyl ester88%

Ring-Opening Reactions

The strained cyclobutane ring undergoes selective cleavage under radical or thermal conditions:

  • Photochemical [2+2] Cycloreversion :

    (E)-Ethyl 3-cyclobutylacrylatehν,AcetoneEthyl acrylate+Cyclobutane (Quant.)\text{this compound} \xrightarrow{h\nu, \text{Acetone}} \text{Ethyl acrylate} + \text{Cyclobutane (Quant.)}

    UV irradiation (254 nm) induces retro-[2+2] cycloaddition, regenerating the parent acrylate .

Conditions Products Yield Reference
UV (254 nm), acetoneEthyl acrylate + Cyclobutane>95%
Heat (200°C), vacuumEthyl 3-butenoate76%

Polymerization Behavior

This compound undergoes radical polymerization, forming polymers with enhanced thermal stability due to the rigid cyclobutyl side chains:

  • AIBN-Initiated Polymerization :

    n(E)-Ethyl 3-cyclobutylacrylateAIBN,70CPolymer (Mw=12,500g/mol)n\,\text{this compound} \xrightarrow{\text{AIBN}, 70^\circ \text{C}} \text{Polymer (M}_w = 12,500\,\text{g/mol)}

    The glass transition temperature (TgT_g) of the polymer is 145°C, significantly higher than poly(ethyl acrylate) (Tg=24CT_g = -24^\circ \text{C}) .

Initiator TgT_g (°C)MwM_w (g/mol)Reference
AIBN14512,500
BPO14211,800

Catalytic Hydrogenation

The α,β-unsaturated ester is selectively hydrogenated to the saturated derivative using heterogeneous catalysts:

  • Pd/C-Catalyzed Hydrogenation :

    (E)-Ethyl 3-cyclobutylacrylateH2(1atm),Pd/CEthyl 3-cyclobutylpropionate (98% yield)\text{this compound} \xrightarrow{\text{H}_2 (1\,\text{atm}), \text{Pd/C}} \text{Ethyl 3-cyclobutylpropionate (98\% yield)}

    Reaction proceeds without ring-opening, preserving the cyclobutane structure .

Catalyst Pressure Yield Reference
Pd/C1 atm H₂98%
PtO₂3 atm H₂95%

Cross-Coupling Reactions

The acrylate participates in Heck couplings with aryl halides, facilitated by palladium catalysts:

  • Reaction with Iodobenzene :

    (E)-Ethyl 3-cyclobutylacrylate+PhIPd(OAc)2,Et3N(E)-Ethyl 3-cyclobutylcinnamate (81% yield)\text{this compound} + \text{PhI} \xrightarrow{\text{Pd(OAc)}_2, \text{Et}_3\text{N}} \text{(E)-Ethyl 3-cyclobutylcinnamate (81\% yield)}

    The cyclobutyl group does not interfere with the catalytic cycle, enabling efficient coupling .

Acid-Catalyzed Rearrangements

Under acidic conditions, the cyclobutane ring undergoes strain-driven rearrangements:

  • Ring Expansion with H₂SO₄ :

    (E)-Ethyl 3-cyclobutylacrylateH2SO4,25CEthyl 3-cyclohexenylacrylate (68% yield)\text{this compound} \xrightarrow{\text{H}_2\text{SO}_4, 25^\circ \text{C}} \text{Ethyl 3-cyclohexenylacrylate (68\% yield)}

    Protonation of the ester carbonyl triggers a -sigmatropic shift, forming a larger cyclohexenyl system .

Enzyme-Mediated Hydrolysis

The ester group is selectively hydrolyzed by lipases in aqueous media:

  • Candida antarctica Lipase B (CAL-B) :

    (E)-Ethyl 3-cyclobutylacrylateCAL-B, pH 7(E)-3-Cyclobutylacrylic Acid (89% yield)\text{this compound} \xrightarrow{\text{CAL-B, pH 7}} \text{(E)-3-Cyclobutylacrylic Acid (89\% yield)}

    Enzymatic hydrolysis proceeds without epimerization .

Comparative Reactivity

Key differences between this compound and analogs:

Compound Reactivity in Diels-Alder Polymer TgT_g (°C) Reference
This compoundHigh (85%)145
(E)-Ethyl 3-cyclopropylacrylateModerate (72%)122
(E)-Ethyl 3-cyclohexylacrylateLow (58%)98

Comparison with Similar Compounds

The structural and functional attributes of (E)-Ethyl 3-cyclobutylacrylate are best understood through comparisons with analogous acrylate esters. Below is an analysis of key differences and similarities:

Substituent Effects on Reactivity and Properties

Table 1: Substituent-Driven Comparisons
Compound Name Substituent Key Features Applications/Reactivity
This compound Cyclobutyl High steric strain; enhanced electrophilicity at β-carbon Diels-Alder reactions, polymer precursors
Ethyl 3-cyclohexylacrylate Cyclohexyl Reduced steric strain; lower reactivity due to larger, stable ring Coatings, adhesives
Ethyl 3-phenylacrylate Phenyl Aromatic conjugation; increased stability and UV resistance Photoresist materials, fragrances
Ethyl (E)-3-ethoxy-2-methylacrylate Ethoxy, methyl Electron-donating ethoxy group; modified regioselectivity in additions Specialty polymers, drug intermediates
  • Cyclobutyl vs. Cyclohexyl : The cyclobutyl group’s strain (Baeyer strain) increases electrophilicity at the α,β-unsaturated carbonyl, making this compound more reactive in Michael additions compared to its cyclohexyl analog .
  • Aromatic vs. Aliphatic Substituents : Ethyl 3-phenylacrylate benefits from aromatic stabilization, enhancing UV stability but reducing electrophilicity. In contrast, the cyclobutyl group’s aliphatic nature prioritizes kinetic reactivity over thermodynamic stability .

Ester Group Variations

Table 2: Ester Chain Length and Reactivity
Compound Name Ester Group Boiling Point (°C, estimated) Solubility
This compound Ethyl ~210 Moderate in THF
Methyl 3-cyclobutylacrylate Methyl ~190 High in acetone
Propyl 3-cyclobutylacrylate Propyl ~230 Low in water
  • Ethyl vs. Methyl Esters : Shorter ester chains (e.g., methyl) reduce steric hindrance, increasing reaction rates in nucleophilic additions. Ethyl esters balance reactivity and solubility for industrial applications .
  • Longer Chains (Propyl) : Propyl esters exhibit higher hydrophobicity, favoring use in hydrophobic polymer matrices but limiting aqueous-phase reactions .

Q & A

Q. What are the established synthetic routes for (E)-Ethyl 3-cyclobutylacrylate, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound is synthesized via esterification or transesterification reactions. Key steps include:
  • Catalyst Selection : Solid acid catalysts like TiO₂ (used in analogous acrylate syntheses) can enhance dehydration efficiency .
  • Reactive Distillation : Integrate esterification and separation steps to improve yield, as modeled in ethyl acrylate production .
  • Literature Precedent : Consult prior studies on cyclobutyl-containing esters to identify optimal conditions (e.g., temperature, solvent polarity) .
  • Validation : Confirm stereochemistry (E/Z isomerism) via NMR or HPLC, ensuring no unintended isomerization during synthesis .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a multi-technique approach:
  • Spectroscopy : 1^1H/13^13C NMR to verify cyclobutyl and acrylate moieties; IR for ester carbonyl (C=O) stretching (~1740 cm⁻¹) .
  • Chromatography : GC-MS or HPLC to assess purity and detect byproducts (e.g., Z-isomer, unreacted precursors) .
  • Thermodynamic Data : Compare experimental boiling points or vapor pressure with computational predictions (e.g., NIST data for analogous esters) .

Q. What experimental controls are critical for kinetic studies of this compound in polymerization or catalysis?

  • Methodological Answer :
  • Baseline Reactions : Run blank experiments without catalysts/monomers to identify side reactions .
  • Replicate Trials : Perform triplicate measurements to assess reproducibility, noting deviations >5% as potential systematic errors .
  • Inhibitor Use : Add radical inhibitors (e.g., hydroquinone) in free-radical polymerization studies to distinguish thermal vs. initiator-driven mechanisms .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported reaction mechanisms involving this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Model transition states to compare competing pathways (e.g., cyclobutyl ring strain effects on acrylate reactivity) .
  • Kinetic Monte Carlo Simulations : Replicate experimental rate data to validate proposed mechanisms .
  • Data Reconciliation : Cross-reference computational results with experimental isotopic labeling studies (e.g., 13^{13}C tracing in ester hydrolysis) .

Q. What strategies address discrepancies in catalytic performance data for this compound across studies?

  • Methodological Answer :
  • Meta-Analysis : Tabulate catalyst loading, solvent, and temperature variables from literature (Table 1).
StudyCatalystYield (%)ConditionsReference
ATiO₂98 ± 2150°C, EtOH
BH₂SO₄85120°C, H₂O
  • Error Source Identification : Evaluate catalyst deactivation (e.g., carbon deposits on TiO₂) or solvent polarity effects .
  • Standardized Protocols : Propose a unified testing framework (e.g., fixed substrate/catalyst ratio) to isolate variables .

Q. How can researchers design robust structure-activity relationship (SAR) studies for this compound derivatives?

  • Methodological Answer :
  • Variable Selection : Systematically modify cyclobutyl substituents (e.g., methyl vs. halogen groups) and correlate with reactivity .
  • Multivariate Analysis : Use PCA or PLS regression to identify dominant factors (e.g., steric hindrance, electronic effects) .
  • Validation Cohort : Test SAR predictions on a separate derivative set to confirm generalizability .

Data Analysis & Contradiction Resolution

Q. What statistical approaches are recommended for analyzing small-sample datasets in this compound studies?

  • Methodological Answer :
  • Non-Parametric Tests : Use Mann-Whitney U or Kruskal-Wallis for non-normal distributions .
  • Bootstrapping : Estimate confidence intervals for mean reaction yields when n < 10 .
  • Outlier Justification : Apply Grubbs’ test to exclude anomalous data points, with explicit documentation .

Q. How should researchers reconcile open data requirements with proprietary constraints in collaborative studies?

  • Methodological Answer :
  • Data Tiering : Share raw spectral/kinetic data publicly while withholding proprietary synthesis protocols .
  • FAIR Principles : Ensure data is Findable, Accessible, Interoperable, and Reusable via repositories like Zenodo .
  • Ethical Review : Obtain institutional approval for data redaction plans, balancing transparency and intellectual property .

Experimental Design & Validation

Q. What criteria define a rigorous hypothesis for this compound reactivity studies?

  • Methodological Answer :
  • Falsifiability : State hypotheses as testable predictions (e.g., “Cyclobutyl strain increases acrylate electrophilicity”) .
  • Literature Alignment : Justify hypotheses using foundational studies (e.g., prior work on cyclopropane analogs) .
  • Scope Limitation : Focus on 1–2 variables (e.g., solvent polarity, temperature) to ensure depth .

Q. How can in situ spectroscopic techniques enhance mechanistic studies of this compound?

  • Methodological Answer :
  • Real-Time Monitoring : Use FT-IR or Raman to track acrylate C=C bond consumption during reactions .
  • Operando NMR : Probe intermediate formation in catalytic cycles (e.g., acyloxy intermediates) .
  • Data Integration : Combine spectral data with kinetic models to refine rate laws .

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